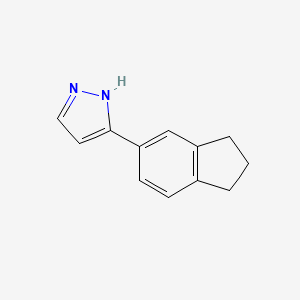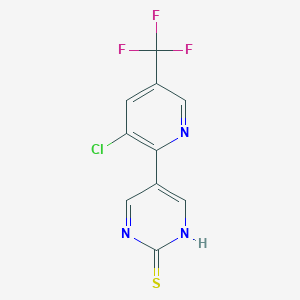
3-(4-Bromophenyl)-4-methylpentanoic acid
Descripción general
Descripción
The compound “4-Bromophenylacetic acid” is an organic compound and a derivative of phenylacetic acid containing a bromine atom in the para position . It appears as a white solid with a honey-like odor .
Synthesis Analysis
4-Bromophenylacetic acid can be prepared by the addition of a bromine atom to phenylacetic acid through electrophilic aromatic substitution . It was first prepared in the laboratory by treatment of phenylacetic acid with bromine and mercuric oxide .Molecular Structure Analysis
The molecular formula of 4-Bromophenylacetic acid is C8H7BrO2 . It is a derivative of phenylacetic acid containing a bromine atom in the para position .Chemical Reactions Analysis
Methyl 4-bromophenylacetate can be made from 4-bromophenylacetic acid by Fischer esterification, refluxing it with methanol acidified with sulfuric acid . A hydrazone derivative, 2- (4-bromophenyl)acetohydrazide, can be made by refluxing the methyl ester with hydrazine .Physical And Chemical Properties Analysis
4-Bromophenylacetic acid has a molar mass of 215.046 g·mol −1 and a melting point of 118 °C (244 °F; 391 K) .Aplicaciones Científicas De Investigación
Boron Reagents in Suzuki–Miyaura Coupling
- Applications :
- Suzuki–Miyaura Coupling : Researchers utilize 3-(4-Bromophenyl)-4-methylpentanoic acid as a boron reagent in this widely-applied carbon–carbon bond-forming reaction . It enables the synthesis of complex organic molecules.
Photophysics and Optoelectronics
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Bromophenyl compounds are often used in suzuki–miyaura cross-coupling reactions , suggesting that they may interact with palladium catalysts in these reactions.
Mode of Action
In Suzuki–Miyaura cross-coupling reactions, the bromophenyl compound undergoes oxidative addition with a palladium catalyst, forming a new Pd–C bond . This is followed by transmetalation, where the bromophenyl group is transferred from boron to palladium . The exact mode of action of 3-(4-Bromophenyl)-4-methylpentanoic acid may vary depending on the specific reaction conditions and the presence of other compounds.
Biochemical Pathways
Bromophenyl compounds can participate in free radical reactions , which can affect a variety of biochemical pathways. For example, they may influence the production of reactive oxygen species (ROS), which play a role in cellular signaling and homeostasis .
Result of Action
Bromophenyl compounds can participate in free radical reactions , which can lead to oxidative stress and potential cellular damage .
Action Environment
The action, efficacy, and stability of 3-(4-Bromophenyl)-4-methylpentanoic acid can be influenced by various environmental factors. For example, the reaction conditions in Suzuki–Miyaura cross-coupling reactions, such as the presence of a palladium catalyst and the reaction temperature, can significantly impact the compound’s reactivity . Additionally, the presence of other compounds can influence the compound’s reactivity and the pathways it affects.
Propiedades
IUPAC Name |
3-(4-bromophenyl)-4-methylpentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO2/c1-8(2)11(7-12(14)15)9-3-5-10(13)6-4-9/h3-6,8,11H,7H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRUVSXKUNSQVEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC(=O)O)C1=CC=C(C=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromophenyl)-4-methylpentanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




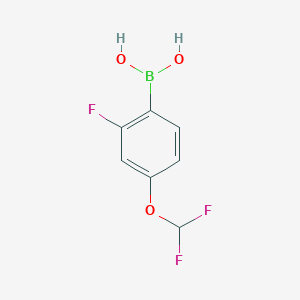
![6'-Aminospiro[cyclopentane-1,3'-indolin]-2'-one](/img/structure/B3033222.png)
![4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(4-methoxyphenyl)-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)cyclohexane-1,3-dione](/img/structure/B3033224.png)

![2-[4-(Acetylamino)phenyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid](/img/structure/B3033227.png)
![(2-{4-[2-(4-Bromobenzoyl)cyclopropyl]phenyl}cyclopropyl)(4-fluorophenyl)methanone](/img/structure/B3033229.png)
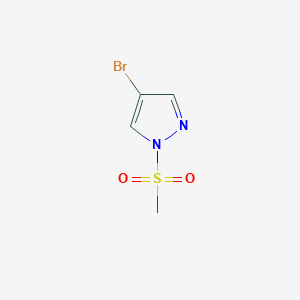
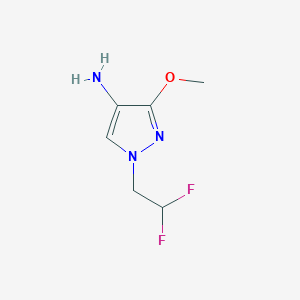
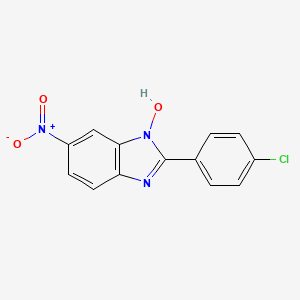
![[4,5'-Bi-1H-pyrazol]-5-ol, 1-[4-(3-chloro-2-thienyl)-2-thiazolyl]-3,3'-dimethyl-1'-(tetrahydro-1,1-dioxido-3-thienyl)-](/img/structure/B3033234.png)
